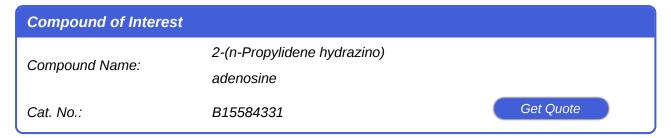




Application Notes and Protocols for the Synthesis of 2-Hydrazinyladenosine Derivatives

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinyladenosine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and pharmacology, primarily due to their activity as agonists of the A2A adenosine receptor (A2AAR).[1][2] The A2AAR is a G-protein coupled receptor that plays a crucial role in various physiological processes, including the regulation of inflammation, immune responses, and neurotransmission. As such, selective A2AAR agonists are valuable tools for studying these processes and hold therapeutic potential for a range of conditions.

The synthesis of 2-hydrazinyladenosine derivatives typically involves the nucleophilic substitution of a suitable leaving group at the 2-position of the adenosine scaffold with hydrazine or a substituted hydrazine. A common and effective starting material for this synthesis is 2-chloroadenosine. To prevent unwanted side reactions, the hydroxyl groups of the ribose moiety are often protected prior to the reaction with hydrazine and subsequently deprotected to yield the final product. This document provides detailed protocols for the synthesis of 2-hydrazinyladenosine and its derivatives, including methods for the protection of the ribose hydroxyl groups and purification of the final compounds. Additionally, it includes quantitative data on the biological activity of selected derivatives and a diagram of the A2A adenosine receptor signaling pathway.

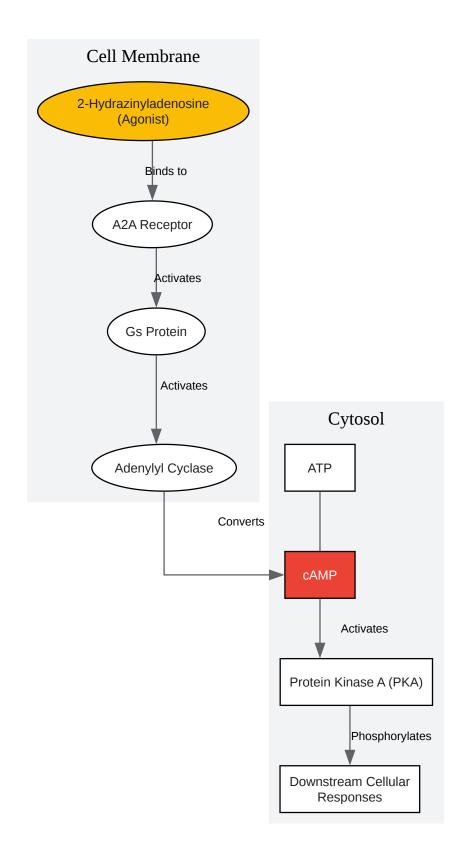


Synthetic Workflow

The overall synthetic strategy for producing 2-hydrazinyladenosine derivatives from adenosine involves a multi-step process. The key steps include the protection of the ribose hydroxyl groups, conversion of the 6-amino group to a chloro group, followed by the introduction of the hydrazinyl moiety at the 2-position, and finally, deprotection.









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References

- 1. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands PubMed [pubmed.ncbi.nlm.nih.gov]
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